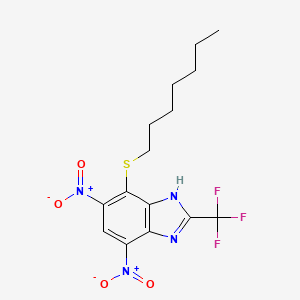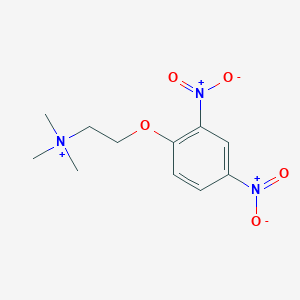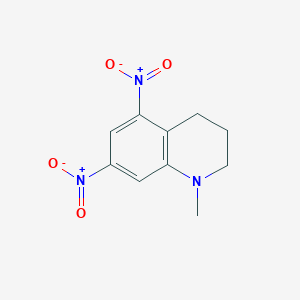
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with methyl and nitro groups. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the hydrogenation of quinoline using heterogeneous catalysts. For Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro-, the process may involve the selective hydrogenation of quinoline followed by nitration and methylation reactions. Common catalysts used in these reactions include palladium on carbon (Pd/C) and platinum oxide (PtO2) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of quinoline derivatives often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation reactors and nitration units, where the reaction conditions are carefully controlled to achieve the desired product. The use of advanced catalytic systems and automation in industrial settings enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid (CH3COOH) are typical reducing agents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
1,2,3,4-Tetrahydroquinoline: A partially hydrogenated derivative of quinoline with similar chemical properties.
1-Methylquinoline: A methyl-substituted derivative of quinoline with distinct biological activities.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-1-methyl-5,7-dinitro- is unique due to the presence of both nitro and methyl groups, which confer specific chemical reactivity and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its application in medicinal research .
特性
CAS番号 |
57883-27-9 |
|---|---|
分子式 |
C10H11N3O4 |
分子量 |
237.21 g/mol |
IUPAC名 |
1-methyl-5,7-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C10H11N3O4/c1-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13(16)17/h5-6H,2-4H2,1H3 |
InChIキー |
FSZJDVCPZGUGRQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


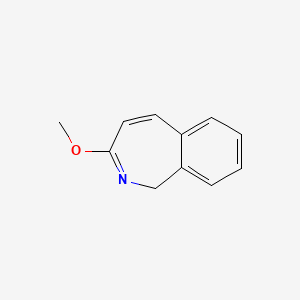
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
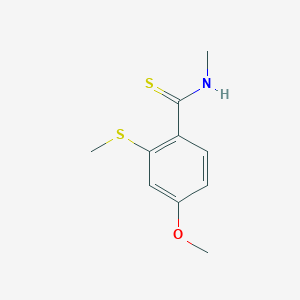

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
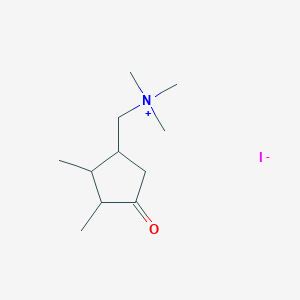
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
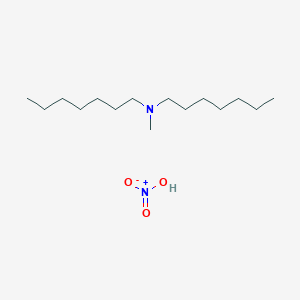
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
